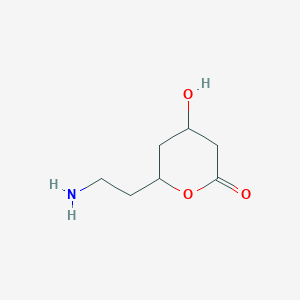
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials due to its electron-withdrawing properties . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride typically involves the reaction of (2S)-2-Methoxy-2-trifluoromethylphenylacetic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
(2S)-2-Methoxy-2-trifluoromethylphenylacetic acid+SOCl2→(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires proper handling and safety measures due to its corrosive nature.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2S)-2-Methoxy-2-trifluoromethylphenylacetic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous base (e.g., NaOH) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
(2S)-2-Methoxy-2-trifluoromethylphenylacetic acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
Aplicaciones Científicas De Investigación
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of trifluoromethylated compounds.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development due to the trifluoromethyl group’s influence on biological activity.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mecanismo De Acción
The mechanism of action of (2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethyl group into target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Thiophene derivatives: Known for their biological activity and applications in materials science.
Triflamides and Triflimides: Utilized in organic synthesis and catalysis.
Uniqueness
(2S)-2-Methoxy-2-trifluoromethylphenylacetyl chloride is unique due to its specific structural features and reactivity profile. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable compound in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H10ClF3O2 |
|---|---|
Peso molecular |
254.63 g/mol |
Nombre IUPAC |
2-[(6S)-6-methoxy-6-(trifluoromethyl)cyclohexa-2,4-dien-1-yl]acetyl chloride |
InChI |
InChI=1S/C10H10ClF3O2/c1-16-9(10(12,13)14)5-3-2-4-7(9)6-8(11)15/h2-5,7H,6H2,1H3/t7?,9-/m0/s1 |
Clave InChI |
OFHHWZBSOCGDDF-NETXQHHPSA-N |
SMILES isomérico |
CO[C@]1(C=CC=CC1CC(=O)Cl)C(F)(F)F |
SMILES canónico |
COC1(C=CC=CC1CC(=O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-2-iminopyrimidin-4-one](/img/structure/B14791025.png)


![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14791040.png)
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791048.png)



![N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine](/img/structure/B14791066.png)


![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14791076.png)
